5-Amino-6-methylpyridine-2-carboxamide

Description

Overview of Pyridine (B92270) Carboxamides in Contemporary Chemical Research

Pyridine carboxamides are a class of organic compounds characterized by a pyridine ring substituted with a carboxamide group (-CONH2). This structural motif is a cornerstone in medicinal chemistry, as it is present in numerous clinically significant drug molecules. rsc.org The pyridine ring, an isostere of benzene, offers a unique combination of properties including basicity, water solubility, and the ability to form hydrogen bonds, making it a valuable scaffold in drug design. rsc.orgnih.gov

Research has demonstrated that pyridine carboxamide derivatives possess a wide array of biological activities. They have been investigated as potential agents against various diseases, including cancer, bacterial infections, and neurological disorders. For instance, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer pathways. nih.govresearchgate.net In the realm of infectious diseases, pyridine carboxamides have shown promise as urease inhibitors, which is relevant for combating bacteria like Helicobacter pylori. mdpi.comnih.gov Furthermore, some derivatives have been identified as potential antifungal agents, acting as succinate (B1194679) dehydrogenase inhibitors. nih.gov The versatility of this chemical class also extends to agrochemicals, where they have been developed to combat plant diseases such as bacterial wilt in tomatoes. researchgate.net

Contextualization of 5-Amino-6-methylpyridine-2-carboxamide within Pyridine Chemistry

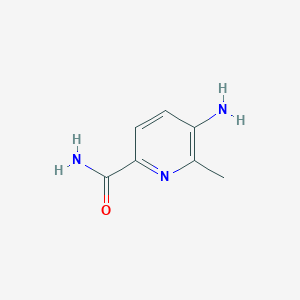

This compound is a specific derivative that embodies the key structural features of the pyridine carboxamide class. Its chemical structure consists of a pyridine ring with a carboxamide group at the 2-position, an amino group at the 5-position, and a methyl group at the 6-position. The presence and positioning of these functional groups are crucial in defining its chemical reactivity and potential biological interactions.

The pyridine core's chemistry is characterized by its aromaticity and the electron-withdrawing nature of the nitrogen atom, which influences its reaction patterns. nih.gov The amino and methyl substituents on this compound can further modulate the electronic properties and steric environment of the molecule, which in turn can affect its binding affinity to biological targets. The synthesis of such substituted pyridines often involves multi-step processes, starting from simpler pyridine precursors. nih.govmdpi.com

Current Research Trajectories and Future Prospects for Pyridine Carboxamide Derivatives

The field of pyridine carboxamide research is dynamic, with several promising trajectories for the future. A significant area of focus is the development of novel therapeutics to address the growing challenge of drug-resistant pathogens. nih.gov Researchers are actively exploring pyridine carboxamide derivatives for their activity against multidrug-resistant Mycobacterium tuberculosis. nih.govasm.org One study identified a pyridine carboxamide derivative, MMV687254, which demonstrated a dual mechanism of action and was effective in a chronic mouse model of tuberculosis. asm.org

Another key research direction is the design of highly selective enzyme inhibitors for cancer therapy. The development of potent and selective inhibitors for kinases like Hematopoietic Progenitor Kinase 1 (HPK1) is an active area of investigation, with pyridine-2-carboxamide analogues showing promise. acs.org The ability to fine-tune the structure of these molecules allows for the optimization of their pharmacokinetic properties and therapeutic efficacy. acs.org

Future prospects also lie in the exploration of pyridine carboxamides for new applications, such as their use as antiplasmodial agents to combat malaria. researchgate.netmalariaworld.org The continued investigation into the structure-activity relationships of these compounds will likely lead to the discovery of new lead compounds with novel mechanisms of action. nih.gov

Detailed Research Findings

To illustrate the research progress in this area, the following table summarizes key findings from recent studies on pyridine carboxamide derivatives.

| Compound Class/Derivative | Target/Application | Key Findings |

| Substituted Pyridine Carboxamides | SHP2 Inhibition (Cancer Therapy) | Compound C6 showed excellent inhibitory activity against SHP2 with an IC50 value of 0.13 nM and robust in vivo antitumor efficacy. nih.govresearchgate.net |

| Pyridine Carboxamide and Carbothioamide Derivatives | Urease Inhibition | 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) showed significant urease inhibition with IC50 values of 1.07 µM and 2.18 µM, respectively. mdpi.com |

| Pyridine Carboxamide Derivative (MMV687254) | Anti-tuberculosis | Identified as a promising hit against Mycobacterium tuberculosis, acting as a prodrug activated by the amidase AmiC. nih.govasm.org |

| Pyridine-3-carboxamide (B1143946) Analogs | Bacterial Wilt in Tomatoes | Compound 4a, with a chloro group at the para position, was highly effective against Ralstonia solanacearum. researchgate.net |

| Pyridine-2-carboxamide Analogues | HPK1 Inhibition (Immunotherapy) | Compound 19 displayed potent HPK1 inhibitory activity, good pharmacokinetic properties, and in vivo efficacy in colorectal cancer models when combined with anti-PD-1. acs.org |

Established Synthetic Pathways for Pyridine Carboxamide Derivatives

The construction of pyridine carboxamide derivatives can be approached through a variety of established synthetic pathways. These methods offer flexibility in accessing diverse substitution patterns on the pyridine ring.

Multi-Step Synthesis Protocols

Multi-step synthesis provides a reliable, albeit often lengthy, route to complex pyridine derivatives. These protocols allow for the sequential introduction of functional groups, providing a high degree of control over the final structure. A common strategy involves the initial construction of a substituted pyridine ring, followed by the elaboration of a functional group into the desired carboxamide.

For instance, the synthesis of aminomethyl-pyridine derivatives often begins with a pre-functionalized pyridine ring. A typical sequence involves the conversion of a cyano group to an aminomethyl functionality. nih.gov This transformation can be achieved through hydrogenation, for example, using palladium on charcoal as a catalyst. nih.gov The resulting aminomethyl group can then be further modified. While a direct multi-step synthesis for this compound is not extensively detailed in the reviewed literature, a plausible route can be extrapolated from known transformations. One could envision starting with a suitably substituted pyridine, such as a nitropyridine, which can be reduced to the corresponding amine. The carboxamide group could be introduced from a precursor like a nitrile or a carboxylic acid.

A general representation of a multi-step approach is outlined below:

| Step | Transformation | Reagents and Conditions |

| 1 | Pyridine Ring Formation | Various methods (e.g., Hantzsch synthesis, Bohlmann-Rahtz synthesis) |

| 2 | Functional Group Introduction | Nitration, Halogenation, Cyanation |

| 3 | Functional Group Manipulation | Reduction of nitro group to amino group, Hydrolysis of nitrile to carboxylic acid |

| 4 | Amide Formation | Activation of carboxylic acid (e.g., with SOCl₂) followed by reaction with ammonia |

This stepwise approach, while versatile, can be resource-intensive and generate significant waste, prompting the development of more streamlined synthetic strategies.

One-Pot Synthetic Procedures

A notable one-pot strategy involves a cascade reaction from simple starting materials like aldehydes, phosphorus ylides, and propargyl azide. ijpsjournal.com This method proceeds through a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift to afford highly substituted pyridines in good yields. ijpsjournal.com Another approach utilizes a domino cyclization-oxidative aromatization on a bifunctional catalyst to produce substituted pyridines. ijpsjournal.com

While a specific one-pot synthesis of this compound is not explicitly described, the existing methodologies for polysubstituted pyridines could potentially be adapted. For example, a modified Bohlmann-Rahtz pyridine synthesis allows for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with high regiochemical control.

| One-Pot Strategy | Key Reactions | Starting Materials |

| Cascade Reaction | Wittig, Staudinger, aza-Wittig, Electrocyclization | Aldehydes, Phosphorus ylides, Propargyl azide |

| Domino Cyclization | Cyclization, Oxidative Aromatization | Enamines, Unsaturated aldehydes/ketones |

| Bohlmann-Rahtz | Michael addition, Heterocyclization | 1,3-Dicarbonyl compounds, Ammonia, Alkynones |

These one-pot procedures represent a significant advancement in the efficient construction of the pyridine core structure.

Electrochemical Synthesis Approaches for Carboxamides

Electrochemical methods have emerged as a powerful and sustainable tool in organic synthesis, often avoiding the need for harsh reagents and offering unique reactivity. researchgate.net In the context of carboxamide synthesis, electrochemical approaches can facilitate the formation of the amide bond under mild conditions.

A particularly relevant development is the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. researchgate.netmdpi.com This method utilizes potassium iodide as both a mediator and an electrolyte. The in situ generated pyridine acyl radicals react with primary amines, secondary amines, or ammonia to furnish a diverse range of pyridine carboxamides in moderate to good yields. mdpi.com This external chemical oxidant-free method is environmentally friendly and operates under mild conditions. researchgate.netmdpi.com

The general scheme for this electrochemical amidation is as follows: Pyridine carbohydrazide + Amine ---(Electrolysis, KI, H₂O)--> Pyridine carboxamide

This electrochemical strategy offers a green alternative for the final amidation step in the synthesis of pyridine carboxamides. Furthermore, electrochemical methods have been explored for the direct carboxylation of pyridines using carbon dioxide, which could serve as a precursor to the carboxamide functionality. researchgate.net Researchers have demonstrated that by simply changing the electrochemical reactor from a divided to an undivided cell, they can selectively attach a carbon dioxide molecule to different positions of the pyridine ring. researchgate.net

Annulation and Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine ring itself is a critical step in the synthesis of this compound. Annulation and cyclization reactions are fundamental strategies for constructing this heterocyclic core. rsc.org

Most syntheses of pyridine rings rely on one of two primary approaches: the condensation of carbonyl compounds or cycloaddition reactions. google.com The Hantzsch pyridine synthesis, a classic example of a condensation reaction, involves the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine, which is then oxidized to the pyridine. Modifications of this method allow for the synthesis of asymmetric pyridines.

Cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions, have become a favored method for constructing pyridine rings. google.com In this approach, a heterocyclic azadiene reacts with an alkene or alkyne, followed by either extrusion of a part of the resulting bicycle in a retro-[4+2] reaction or scission of the bridge to form the aromatic pyridine ring. google.com

More recent strategies for pyridine ring formation include:

[3+3] Cycloaddition: Formal (3+3) cycloaddition of enamines with unsaturated aldehydes and ketones provides a practical route to tri- or tetrasubstituted pyridines.

Electrocyclization: Polyunsaturated imines or oximes can undergo electrocyclization to form the pyridine ring. google.com

Metal-free Cascade Annulation: Diverse substituted pyridines can be obtained through metal-free cascade annulation of isopropene derivatives. nih.gov

These varied annulation and cyclization strategies provide a rich toolbox for the de novo construction of the polysubstituted pyridine scaffold present in this compound.

Precursor and Intermediate Utilization in Advanced Organic Synthesis

Beyond its own synthesis, this compound and related aminopyridine carboxamides serve as valuable precursors and intermediates in the construction of more complex molecular architectures.

Role as Building Blocks for Complex Heterocyclic Architectures

The presence of multiple reactive sites—the amino group, the carboxamide, and the pyridine ring itself—makes this compound an attractive building block for the synthesis of fused heterocyclic systems. Aminopyridine derivatives are well-established precursors for the synthesis of pyridopyrimidines, a class of bicyclic heterocycles with a broad range of pharmacological activities. ijpsjournal.com

The synthesis of pyridopyrimidines often involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable reagent to construct the fused pyrimidine ring. For example, 2-amino-3-cyanopyridines can react with formamide to yield the corresponding pyrido[2,3-d]pyrimidines. ijpsjournal.com The amino and carboxamide groups of this compound could potentially be utilized in a similar fashion to construct fused systems.

The general synthetic utility of aminopyridines is highlighted by their use as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, 2-amino-5-methylpyridine is a known precursor in the preparation of herbicides. The corresponding carboxamide derivative would offer additional handles for synthetic elaboration.

The exploration of 6-methylpicolinamide derivatives as negative allosteric modulators of metabotropic glutamate receptor subtype 5 underscores the importance of this scaffold in medicinal chemistry. The introduction of an amino group at the 5-position, as in this compound, provides a vector for further chemical modification and the development of new therapeutic agents. The amino group can be a site for derivatization to build more complex structures or to modulate the electronic properties and biological activity of the parent molecule.

| Fused Heterocycle | Precursor Type | Synthetic Strategy |

| Pyrido[2,3-d]pyrimidine | 2-Amino-3-cyanopyridine | Reaction with formamide |

| Fused Tetracyclic Quinolines | Aminonaphthoquinones | Multi-step sequences |

| Pyridopyrimidotriazine | Pyridopyrimidine | Further cyclization reactions |

The strategic placement of functional groups in this compound makes it a promising candidate for the synthesis of novel polycyclic and complex heterocyclic systems with potential applications in materials science and drug discovery.

An in-depth analysis of the synthetic methodologies and strategies for the chemical compound this compound reveals a landscape rich with advanced chemical techniques. The construction of such a polysubstituted pyridine core is a focal point of contemporary organic synthesis, leveraging functionalized derivatives, sophisticated catalysis, and precise reaction control to achieve desired molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDJXUUDOSPDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314934-31-0 | |

| Record name | 5-amino-6-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic and Electrophilic Substitution Reactivity on the Pyridine (B92270) Core

The chemical reactivity of the pyridine core in 5-Amino-6-methylpyridine-2-carboxamide is governed by the electronic interplay of its substituents: the electron-donating amino group and the electron-withdrawing carboxamide group. The amino group at the 5-position and the methyl group at the 6-position both act as activating groups, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack than unsubstituted pyridine. Conversely, the carboxamide group at the 2-position is electron-withdrawing, which deactivates the ring.

Electrophilic aromatic substitution is directed by the activating amino group primarily to the ortho and para positions. In this molecule, the C3 position is ortho and the most likely site for electrophilic attack. The pyridine nitrogen itself is generally deactivated towards electrophiles due to its electronegativity.

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). In this specific compound, the C2 and C6 positions are already substituted. However, the pyridine nitrogen can be attacked by nucleophiles, a reactivity often exploited in synthesis. For instance, reactions of pyridine N-oxides with various reagents can lead to the formation of 2-aminopyridines, demonstrating the susceptibility of the ring to nucleophilic attack after activation. nih.gov

Amide Group Transformations and Derivatizations

The carboxamide group at the C2 position is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Key Transformations Include:

Hydrolysis: The amide can be hydrolyzed to the corresponding pyridine-2-carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures.

Reduction: The amide group can be reduced to an amine, yielding (5-amino-6-methylpyridin-2-yl)methanamine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under specific conditions. researchgate.netacs.org More recent methods have demonstrated the reductive cleavage of picolinic amides using zinc in acidic media. cam.ac.uk

Dehydration: While less common for primary amides on a pyridine ring, dehydration to form the corresponding nitrile (5-amino-6-methylpyridine-2-carbonitrile) could be attempted using strong dehydrating agents.

Condensation and Derivatization: The amide N-H bonds can be substituted through reactions with electrophiles. For example, coupling reactions with various amines or alcohols can be performed after converting the parent carboxylic acid to a more reactive species like an acyl chloride. mdpi.comnih.govnih.gov This allows for the synthesis of a wide array of esters and secondary or tertiary amides. For instance, coupling picolinic acid with N-alkylanilines affords N-alkyl-N-phenylpicolinamides in good yields. nih.gov

The synthesis of various pyridine carboxamide derivatives is often achieved through palladium-catalyzed aminocarbonylation reactions of halo-pyridines, demonstrating a robust method for creating diverse amide structures. nih.gov

Oxidative and Reductive Chemical Transformations

The this compound molecule possesses several sites susceptible to both oxidative and reductive transformations.

Oxidative Transformations:

Amino Group Oxidation: The primary amino group at the C5 position is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to various products. Strong oxidation may lead to the formation of a nitro group. Milder oxidation can result in oxidative coupling or dimerization, as seen in related aminothieno[2,3-b]pyridine-2-carboxamides which undergo oxidative dimerization upon treatment with hypochlorite. nih.gov

Methyl Group Oxidation: The methyl group at the C6 position is a "benzylic" position and can be oxidized to a formyl group or further to a carboxylic acid group using strong oxidizing agents like potassium permanganate or selenium dioxide. pearson.com

Pyridine N-Oxidation: The pyridine ring nitrogen can be oxidized to an N-oxide using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Reductive Transformations:

Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under high pressure and/or elevated temperature.

Amide Group Reduction: As mentioned in the previous section, the carboxamide group can be selectively reduced to a primary amine, (5-amino-6-methylpyridin-2-yl)methanamine, using various reducing agents. researchgate.netacs.orgnih.gov

Heterocyclic Ring Opening and Rearrangement Processes

These reactions often involve the initial formation of a pyridinium (B92312) salt by N-alkylation or N-acylation, which activates the ring for nucleophilic attack. Strong nucleophiles can then attack the ring, leading to cleavage of a C-N bond and formation of an open-chain intermediate. For example, methods have been reported for converting para-substituted pyridine rings into meta-substituted benzene rings through sequential ring-opening and ring-closing reactions. acs.org

Rearrangement reactions are also known for substituted pyridines. The Boekelheide reaction, for instance, is a well-known rearrangement of α-picoline-N-oxides into hydroxymethylpyridines, proceeding through a [3.3]-sigmatropic rearrangement. wikipedia.org While not directly applicable to the starting compound, N-oxidation of the methyl-substituted pyridine core could open pathways for such rearrangements. Additionally, certain 4-amino-3-halopyridines have been shown to rearrange via nucleophilic aromatic substitution to yield pyridin-4-yl α-substituted acetamides. nih.gov

Influence of Hydrogen Bonding Interactions on Molecular Reactivity

Hydrogen bonding plays a critical role in the solid-state structure, physical properties, and molecular reactivity of this compound. The molecule contains multiple hydrogen bond donor and acceptor sites, allowing for the formation of complex and robust intermolecular networks.

Hydrogen Bond Donors: The primary amino group (-NH2) at the C5 position and the primary amide group (-CONH2) at the C2 position provide four N-H donor sites.

Hydrogen Bond Acceptors: The pyridine ring nitrogen, the carbonyl oxygen of the amide group, and potentially the nitrogen of the amino group can all act as hydrogen bond acceptors.

These interactions lead to the formation of supramolecular structures, such as chains, sheets, or three-dimensional networks in the solid state. mdpi.com The specific arrangement is often dominated by strong N-H···O and N-H···N interactions. For example, pyridine-2-carboxamides are known to form one-dimensional hydrogen-bonded chains linked by complementary pairs of amide N-H···O hydrogen bonds. mdpi.com The formation of these networks significantly influences the crystal packing, solubility, and melting point of the compound.

From a reactivity standpoint, hydrogen bonding can influence reaction pathways by:

Pre-organizing reactants: Intermolecular hydrogen bonds can hold molecules in a specific orientation, facilitating a particular reaction.

Altering electron density: Hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon. Similarly, donation from an N-H group can alter the nucleophilicity of the nitrogen atom.

Proton transfer catalysis: The network of hydrogen bonds can facilitate proton transfer, which is a key step in many catalytic cycles. Theoretical studies on 2-aminopyridine (B139424) derivatives show that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov

| Donor Group | Acceptor Site | Potential Interaction Type | Significance |

|---|---|---|---|

| Amide N-H | Amide C=O (intermolecular) | N-H···O | Forms strong, directional chains or dimers, key to crystal packing. |

| Amide N-H | Pyridine N (intermolecular) | N-H···N | Contributes to linking hydrogen-bonded chains into sheets or 3D networks. mdpi.com |

| Amino N-H | Amide C=O (intermolecular) | N-H···O | Provides additional cross-linking between primary structural motifs. |

| Amino N-H | Pyridine N (intermolecular) | N-H···N | Further stabilizes the supramolecular assembly. |

| Amide N-H | Amino N (intermolecular) | N-H···N | A weaker, but possible interaction contributing to the overall network. |

Metal Ion Coordination and Mechanistic Implications of Complexation

The this compound molecule is an excellent chelating ligand for a wide variety of metal ions. wikipedia.org The pyridine-2-carboxamide moiety is a well-established bidentate chelating unit, coordinating to metal centers through the pyridine nitrogen and the carbonyl oxygen (in its neutral form) or the deprotonated amide nitrogen. researchgate.netmdpi.com This forms a stable five-membered chelate ring.

The presence of the additional 5-amino group provides a potential third coordination site, allowing the ligand to act in a tridentate fashion or to bridge between metal centers, leading to the formation of coordination polymers. nih.gov

Coordination Modes and Implications:

N,O-Bidentate Chelation: This is the most common coordination mode for pyridine-2-carboxamides. The ligand coordinates via the pyridine nitrogen and the amide carbonyl oxygen, forming a stable chelate ring. mdpi.com This mode is observed in numerous complexes with transition metals like Cu(II), Zn(II), Tb(III), and Eu(III). tandfonline.com

N,N-Bidentate Chelation: Upon deprotonation of the amide N-H under basic conditions, the ligand can coordinate through the pyridine nitrogen and the amide nitrogen. This "amido" coordination is particularly effective at stabilizing metals in higher oxidation states. vot.pl

Bridging Ligand: The amino group at the C5 position can coordinate to a second metal center, allowing the ligand to act as a bridge and form polynuclear complexes or coordination polymers. nih.gov

The complexation with metal ions has significant mechanistic implications:

Activation of the Ligand: Coordination to a metal center can alter the reactivity of the ligand. For example, metal coordination can increase the acidity of the amide N-H protons, facilitating deprotonation. It can also make the aromatic ring more susceptible to nucleophilic attack by withdrawing electron density.

Catalysis: Metal complexes of pyridine carboxamides are explored as catalysts for various organic transformations. The metal center can act as a Lewis acid, and the ligand framework can be tuned to control the steric and electronic environment around the metal, influencing the selectivity and efficiency of the catalytic process. nih.gov

Redox Properties: The redox potential of the metal ion is significantly influenced by the ligand environment. The strong σ-donating and potential π-accepting properties of the pyridine-amide framework can stabilize specific oxidation states of the metal. researchgate.net

| Coordination Mode | Coordinating Atoms | Ligand Form | Resulting Structure |

|---|---|---|---|

| Bidentate Chelate | Pyridine-N, Amide-O | Neutral | Stable 5-membered chelate ring with a neutral ligand. mdpi.com |

| Bidentate Chelate | Pyridine-N, Amide-N | Deprotonated (Anionic) | Stable 5-membered chelate ring with an anionic ligand; stabilizes higher metal oxidation states. vot.pl |

| Tridentate Chelate | Pyridine-N, Amide-O, Amino-N | Neutral | Formation of two chelate rings (one 5-membered, one larger and likely weaker). |

| Bridging Bidentate | (Pyridine-N, Amide-O) + Amino-N | Neutral | One metal center is chelated, while the amino group binds to a second metal, forming polynuclear structures. nih.gov |

Investigation of Tautomerism in Pyridine Carboxamide Systems

Tautomerism is a crucial aspect of the chemistry of heterocyclic compounds, including this compound. This molecule can potentially exist in several tautomeric forms, with the equilibrium between them influenced by factors such as solvent, temperature, and pH.

Amide-Imidol Tautomerism: The primary carboxamide group can undergo tautomerization to its imidic acid (or imidol) form. This involves the migration of a proton from the nitrogen to the oxygen atom, converting the C=O double bond to a C-OH single bond and the C-N single bond to a C=N double bond. researchgate.netresearchgate.net

While the amide form is generally overwhelmingly favored in most conditions, the imidol tautomer can be a key intermediate in certain reactions, as the iminol nitrogen is significantly more nucleophilic than the corresponding amide nitrogen. researchgate.net

Amino-Imino Tautomerism: The 2-aminopyridine moiety within the molecule can also exhibit tautomerism, existing in equilibrium with its 2(1H)-pyridinimine form. This involves a proton transfer from the exocyclic amino group to the endocyclic pyridine nitrogen. nih.govresearchgate.net

Studies on 2-aminopyridine and its derivatives have established that the amino form is by far the more stable and predominant tautomer in the ground state. oup.com However, photo-irradiation can induce a reversible transformation to the less stable imino tautomer. nih.govresearchgate.net For example, 2-amino-5-methylpyridine was found to convert from the amino to the imino tautomer upon UV irradiation, with the reverse process occurring with longer wavelength light. nih.gov This photoinduced tautomerism is relevant in photochemistry and has been studied as a model for processes occurring in DNA bases. researchgate.net

The equilibrium between these tautomers can be significantly affected by intermolecular interactions. For instance, the formation of dual hydrogen bonds with molecules like acetic acid can facilitate double-proton transfer, favoring the formation of the imino-tautomer in the excited state. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity, chemical environment, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 5-Amino-6-methylpyridine-2-carboxamide. The expected spectrum would feature several key signals:

Aromatic Protons: The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and splitting patterns (coupling) would confirm their relative positions.

Methyl Protons: The methyl group (-CH₃) attached to the pyridine ring would typically produce a singlet, integrating to three protons.

Amino Protons: The protons of the primary amine (-NH₂) group would likely appear as a broad singlet. Its chemical shift can be variable and is often influenced by solvent and concentration.

Amide Protons: The carboxamide (-CONH₂) protons would also present as two distinct signals or a single broad signal, the chemical shift of which is dependent on factors like hydrogen bonding and the solvent used.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive, as experimental data is not publicly available.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H | 7.0 - 8.5 | Doublet / Singlet | 2H |

| Amine (-NH₂) | 4.0 - 6.0 | Broad Singlet | 2H |

| Carboxamide (-CONH₂) | 7.0 - 8.0 | Broad Singlet(s) | 2H |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key expected resonances include:

Pyridine Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region (typically δ 100-160 ppm). The carbons bonded to nitrogen or other substituents would have characteristic shifts.

Carboxamide Carbonyl: The carbon of the C=O group in the carboxamide is expected to appear significantly downfield (typically δ 160-180 ppm).

Methyl Carbon: The carbon of the methyl group would appear upfield (typically δ 15-30 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is predictive, as experimental data is not publicly available.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxamide) | 165 - 175 |

| Aromatic C (Pyridine) | 110 - 160 |

Two-Dimensional (2D) NMR Spectroscopy (e.g., NOESY)

Two-dimensional NMR techniques are essential for assembling the complete molecular structure. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly useful for determining the spatial proximity of protons. For this compound, NOESY could confirm the substitution pattern by showing correlations between:

The methyl group protons and the adjacent proton on the pyridine ring.

Protons on the carboxamide group and the neighboring proton on the pyridine ring. Such through-space correlations are invaluable for confirming the regiochemistry of the substituents on the pyridine core.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. An FTIR spectrum of this compound would display characteristic absorption bands.

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups would show distinct stretching vibrations in the 3100-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while the amide N-H stretch is also found in this region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxamide group would be prominent, typically appearing around 1650-1690 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations for the amino and amide groups would be visible around 1550-1650 cm⁻¹.

C-H Stretching and Bending: Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, an aromatic system with multiple chromophores (the pyridine ring, amino group, and carboxamide group), would be expected to show absorptions in the UV region. These absorptions are typically due to π → π* and n → π* transitions.

π → π Transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated pyridine system. They usually result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals. These are typically weaker in intensity compared to π → π* transitions. The presence of auxochromes like the -NH₂ group can shift the absorption maxima to longer wavelengths (a bathochromic or red shift).

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): In an MS experiment, the molecule would be ionized to produce a molecular ion, whose mass-to-charge ratio (m/z) would confirm the molecular weight of the compound.

Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of the carboxamide group (or parts of it, like NH₂) or cleavage of the methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds and could be used to analyze the purity of a sample of this compound and confirm its identity by providing both a retention time and a mass spectrum.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone of chemical characterization, providing quantitative information on the elemental composition of a substance. This technique is indispensable for the stoichiometric verification of a synthesized compound, such as this compound. By comparing the experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values derived from the presumed molecular formula, the empirical formula of the compound can be definitively confirmed.

Detailed Research Findings

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₇H₉N₃O, and the atomic weights of its constituent elements. The molecular weight of the compound is 151.17 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (7 * 12.011 / 151.17) * 100% = 55.62%

Hydrogen (H): (9 * 1.008 / 151.17) * 100% = 6.00%

Nitrogen (N): (3 * 14.007 / 151.17) * 100% = 27.81%

Experimentally, these percentages are determined using an elemental analyzer, where a precisely weighed sample of the compound is combusted in a stream of pure oxygen. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen—are separated and quantified by a detector. The mass of each element is then used to calculate its percentage in the original sample.

In scientific literature, it is a standard practice to report the elemental analysis results for newly synthesized compounds. For various pyridine derivatives, published research consistently includes a comparison of the calculated ("Calcd.") and experimentally found ("Found") percentages. nih.govnih.gov A close agreement between these values, typically within a margin of ±0.4%, is accepted as strong evidence of the compound's purity and the correctness of its assigned molecular formula.

Data Table

The following interactive table presents the theoretical elemental composition for this compound. The "Experimental %" column is included to illustrate how the data would be presented upon experimental verification, which is a critical step for the validation of the compound's synthesis.

| Element | Theoretical % | Experimental (Found) % |

|---|---|---|

| Carbon (C) | 55.62 | Not available in the reviewed literature |

| Hydrogen (H) | 6.00 | Not available in the reviewed literature |

| Nitrogen (N) | 27.81 | Not available in the reviewed literature |

The congruence of experimental and theoretical data from elemental analysis provides unequivocal support for the assigned stoichiometry of this compound, a fundamental aspect of its comprehensive characterization.

Crystallographic Analysis of this compound: A Review of Publicly Available Data

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of publicly available data on the specific crystallographic analysis of the compound this compound. Despite its relevance as a substituted pyridine derivative, detailed structural elucidation via single-crystal X-ray diffraction and subsequent computational analyses, such as Hirshfeld surface analysis, has not been reported in accessible scholarly articles or structural databases.

Therefore, it is not possible to provide a detailed report on the following aspects for this compound:

Crystallographic Analysis and Solid State Structural Elucidation

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts:This advanced computational analysis, which provides quantitative and qualitative insights into intermolecular interactions, has not been performed or published for this specific molecule.

While crystallographic studies exist for analogous or related pyridine (B92270) structures, the strict focus on 5-Amino-6-methylpyridine-2-carboxamide precludes their inclusion in this analysis. Further experimental research is required to elucidate the solid-state structure and intermolecular interaction patterns of this particular compound.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Transition Metal Ion Coordination

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions and promote desired chemical properties. Pyridine (B92270) carboxamides are particularly noteworthy due to their dual donor sites: the sp²-hybridized nitrogen of the pyridine ring and the oxygen or nitrogen atom of the carboxamide group. researchgate.net This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion.

For 5-Amino-6-methylpyridine-2-carboxamide, several key principles govern its interaction with transition metal ions:

Chelation: The primary coordination typically involves the pyridine nitrogen and the carbonyl oxygen of the amide group, acting as a bidentate N,O-donor ligand. This chelation effect results in thermodynamically more stable complexes compared to those formed with monodentate ligands.

Electronic Effects: The presence of an electron-donating amino group at the 5-position increases the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen, making it a stronger Lewis base and promoting a more robust coordination bond with the metal center. researchgate.net

Steric Influence: The methyl group at the 6-position, adjacent to the pyridine nitrogen, introduces steric hindrance. This bulkiness can influence the coordination geometry around the metal ion, potentially favoring specific stereoisomers or even preventing the coordination of multiple bulky ligands. wikipedia.org

Deprotonation: Under basic conditions, the amide proton can be removed. This allows the ligand to coordinate through the pyridine nitrogen and the deprotonated amide nitrogen, acting as an N,N-donor. This change in the coordination mode can significantly alter the electronic structure and reactivity of the resulting complex and is known to stabilize higher oxidation states of the metal. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt (e.g., chlorides, nitrates, perchlorates) with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product's stoichiometry and coordination geometry. ias.ac.injscimedcentral.com

The characterization of these complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the carboxamide group. Upon coordination of the carbonyl oxygen to the metal, a shift in the ν(C=O) stretching frequency to a lower wavenumber is typically observed. Conversely, a shift in the ν(N-H) band can also provide evidence of coordination. These shifts provide direct insight into the ligand's interaction with the metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are highly dependent on the coordination geometry and the nature of the metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding sites and provide information about the structure of the complex in solution.

Below is a table illustrating typical IR spectral data for a free pyridine-2-carboxamide ligand and its metal complex, demonstrating the shifts upon coordination.

| Vibrational Mode | Free Ligand (pia) (cm⁻¹) | [Zn(pia)₂(NCS)₂] (cm⁻¹) ** | Shift (Δν) (cm⁻¹) ** |

| ν(C=O) (Amide I) | 1672 | 1660 | -12 |

| δ(NH₂) + ν(C-N) (Amide II) | 1585 | 1591 | +6 |

| ν(N-H) | 3302, 3163 | 3433, 3320 | +131, +157 |

| Pyridine ring vibrations | 1560, 1466, 1431 | 1568, 1477, 1439 | +8, +11, +8 |

| Data for picolinamide (pia) and its zinc complex. researchgate.net |

Determination of Coordination Modes and Geometries within Metal Complexes

The coordination number and the geometrical arrangement of ligands around a central metal atom are fundamental aspects of coordination chemistry. wikipedia.org this compound can adopt different coordination modes, leading to a variety of complex geometries.

Bidentate N,O-Coordination: This is the most common mode for the neutral ligand, where it binds to the metal through the pyridine nitrogen and the amide oxygen. Depending on the metal ion and the number of coordinated ligands, this can result in several geometries, such as octahedral (for a 1:3 metal-to-ligand ratio) or distorted tetrahedral or square planar (for a 1:2 ratio with other co-ligands). ias.ac.inlibretexts.org

Bidentate N,N-Coordination: Following deprotonation of the amide group, the ligand coordinates via the pyridine nitrogen and the amide nitrogen. This mode is often found to stabilize metal ions in higher oxidation states. researchgate.net

Bridging Ligand: In polynuclear complexes, the ligand could potentially bridge two metal centers, although this is less common for simple pyridine carboxamides. For instance, the amino group in related aminopyridine ligands has been shown to bridge two silver ions. mdpi.com

The resulting coordination geometries are diverse and include:

Octahedral: Often observed with first-row transition metals like Ni(II) and Co(II) when three bidentate ligands coordinate to the metal center. jscimedcentral.com

Tetrahedral: Can be formed, for example, with Zn(II) complexes.

Square Planar: A common geometry for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Square Pyramidal and Trigonal Bipyramidal: Five-coordinate geometries are also possible, particularly with metal ions like Cu(II). nih.gov

The table below summarizes common coordination numbers and their corresponding geometries. libretexts.org

| Coordination Number | Molecular Geometry | Example Ion |

| 4 | Tetrahedral | [ZnCl₄]²⁻ |

| 4 | Square Planar | [Ni(CN)₄]²⁻ |

| 5 | Trigonal Bipyramidal | [CuCl₅]³⁻ |

| 5 | Square Pyramidal | [VO(acac)₂] |

| 6 | Octahedral | [Co(NH₃)₆]³⁺ |

Influence of Ligand Structural Modifications on Coordination Behavior

Structural modifications to a ligand can profoundly impact its coordination chemistry. In this compound, the amino and methyl substituents play a crucial role.

Electronic Influence of the 5-Amino Group: The amino group is a strong electron-donating group through the resonance effect. This increases the electron density on the pyridine ring, enhancing the σ-donor capacity of the pyridine nitrogen. A stronger donor ligand generally forms more stable complexes. This increased donor strength can often be correlated with spectroscopic data, such as shifts in the electronic absorption maxima of the complexes. researchgate.net

Steric and Electronic Influence of the 6-Methyl Group: The methyl group is a weak electron-donating group via induction, which slightly increases the basicity of the pyridine nitrogen. More significantly, its position ortho to the nitrogen atom creates steric bulk around the coordination site. This steric hindrance can affect the bond angles and distances within the complex and may limit the number of ligands that can coordinate to a single metal center. For some metal complexes, this steric crowding can influence the stability and reactivity of the complex. wikipedia.org

The interplay of these electronic and steric effects ultimately dictates the thermodynamic stability and kinetic lability of the resulting metal complexes, as well as their preferred coordination geometry.

Role of Pyridine Carboxamide Metal Complexes in Catalysis

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. jscimedcentral.com The ligand framework plays a critical role in tuning the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. nih.gov

Complexes derived from pyridine carboxamides have shown promise in several catalytic applications:

C-H Bond Functionalization: Rhodium and palladium complexes with pyridine-containing ligands are effective catalysts for the directed C-H functionalization of pyridine rings themselves, allowing for the synthesis of more complex substituted pyridines. nih.gov

Hydrogenation Reactions: Catalysts like Crabtree's catalyst, an iridium complex with pyridine, are known for their high efficiency in hydrogenation reactions. wikipedia.org

Polymerization: Molecular chromium catalysts bearing pyridine-cyclopentadienyl ligands have demonstrated high activity in olefin polymerization, with the donor strength of substituents on the pyridine ring directly correlating with catalytic activity. researchgate.net

Cross-Coupling Reactions: The carboxamido nitrogen has been shown to have a profound effect on the reactivity of copper centers in nanocatalysts used for Ullmann cross-coupling reactions to form N-aryl amines. researchgate.net

The specific structure of this compound, with its enhanced electron-donating properties and defined steric environment, makes its metal complexes interesting candidates for catalytic applications where fine-tuning of the metal's reactivity is required.

Derivatization Strategies for Enhanced Analytical and Research Applications

Principles of Chemical Derivatization for Chromatographic and Spectroscopic Analysis

Chemical derivatization involves the reaction of a target compound with a derivatizing reagent to alter its physicochemical properties. The primary goals of this process are to improve the analytical performance for a specific compound, such as 5-Amino-6-methylpyridine-2-carboxamide, which possesses functional groups like primary amines, amides, and carboxyl groups that are amenable to derivatization. sci-hub.se

Key objectives of derivatization include:

Enhanced Detectability : Modifying the analyte to improve its response to a particular detector, such as increasing UV absorbance or adding a fluorescent tag. sci-hub.se

Improved Chromatographic Separation : Altering the polarity and volatility of the analyte to achieve better peak shape, reduce tailing, and improve resolution in techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). sci-hub.semdpi.com For GC analysis, non-volatile compounds must be chemically transformed into volatile species that are stable in the GC column. science.gov

Increased Ionization Efficiency : Introducing a moiety that is easily ionizable or carries a permanent charge to enhance sensitivity in mass spectrometry (MS). sci-hub.se

Enhanced Stability : Converting a labile analyte into a more stable derivative to prevent degradation during analysis. sci-hub.se

The functional groups on this compound, specifically the primary amino group and the amide, are prime targets for derivatization. Reagents can be chosen to selectively react with these groups to achieve the desired analytical improvements. For instance, primary and secondary amines can be rapidly labeled to form highly fluorescent derivatives, making them suitable for pre-column derivatization in liquid chromatography. nih.gov

Strategies for Enhancing Ionization Yield in Mass Spectrometry (e.g., LC-MS)

A significant challenge in Liquid Chromatography-Mass Spectrometry (LC-MS) is achieving efficient ionization of the target analyte. nih.gov Derivatization can substantially increase the ionization efficiency, leading to significant signal elevation. science.gov For this compound, which contains a basic pyridine (B92270) nitrogen and a primary amino group, derivatization strategies can be employed to enhance its response in positive-ion electrospray ionization (ESI).

One effective strategy is to introduce a permanently charged group or a highly basic site that is readily protonated. Pyridine-based derivatization reagents themselves have been used to enhance the ionization efficiency of other molecules, such as hydroxysteroids, by forming pyridine-carboxylate derivatives that show a predominance of the protonated molecule [M+H]⁺ in positive-ESI mass spectra. nih.gov This indicates that modifying the functional groups of the target molecule to incorporate moieties with high proton affinity is a viable approach.

For the primary amino group in this compound, reagents that introduce a fixed positive charge are particularly effective. For example, reagents with a pyridinium (B92312) or triphenylphosphonium group can significantly improve ESI efficiency. nih.gov

Table 1: Potential Derivatization Reagents for Enhancing MS Ionization of the Amino Group

| Derivatization Reagent | Target Functional Group | Effect on Ionization | Potential Application for this compound |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary Amine | Introduces a permanent positive charge, improving ionization. mdpi.com | Could react with the 5-amino group to yield a positively charged derivative, enhancing ESI-MS sensitivity. mdpi.com |

| Picolinic Acid | Hydroxyl/Amino Groups | Forms derivatives that readily protonate, enhancing [M+H]⁺ signal. nih.govresearchgate.net | Could potentially react with the amino group to form a derivative with improved ionization characteristics. |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Primary/Secondary Amines | Forms highly fluorescent and stable derivatives. nih.gov | Would react with the 5-amino group, adding a fluorescent tag that also aids in ionization and detection. nih.gov |

Other factors that can influence ionization efficiency include the mobile phase composition and the specific ion source used. nih.gov In some cases, post-column addition of chemicals like pentafluoropropionic acid or tert-butyl amine can also be used to improve ion intensity. researchgate.net

Derivatization Approaches for Improved Chromatographic Separation

The polar nature of the amino and amide groups in this compound can lead to poor retention on reversed-phase HPLC columns and cause undesirable peak tailing. Chemical derivatization can mitigate these issues by converting the polar functional groups into less polar, more hydrophobic moieties. sci-hub.semdpi.com

This transformation typically results in:

Increased retention time in reversed-phase chromatography.

Improved peak symmetry and efficiency.

Enhanced resolution from matrix components.

Table 2: Derivatization Strategies for Improved Chromatographic Separation

| Derivatization Reaction | Reagent Example | Target Functional Group | Expected Change in Polarity | Impact on Reversed-Phase LC |

| Silylation | MTBSTFA | Primary Amine | Decrease | Increased retention, improved peak shape. mdpi.com |

| Acylation | Acetic Anhydride | Primary Amine | Decrease | Increased retention and improved peak symmetry. |

| Chloroformate Derivatization | Ethyl Chloroformate (ECF) | Primary Amine | Decrease | Conversion to a less polar derivative, enhancing retention. mdpi.com |

| Urea Formation | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine | Decrease | Forms a stable, less polar adduct suitable for LC analysis. nih.gov |

These derivatization reactions are typically performed pre-column, and the resulting derivatives can often be analyzed without extensive cleanup. nih.gov

Applications of Isotopic Labeling Methods in Derivatization for Quantitative Analysis

Isotopic labeling is a cornerstone of quantitative analysis in mass spectrometry, particularly for pharmacokinetic and bio-distribution studies in drug development. chemrxiv.orgnih.govresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass is the gold standard for correcting for matrix effects and variations in instrument response. nih.gov

For this compound, an isotopically labeled analog can be prepared and used as an internal standard for accurate quantification by LC-MS. There are two main approaches:

Synthesis of a Labeled Analog : This involves incorporating stable isotopes such as ¹⁵N, ¹³C, or ²H (deuterium) into the structure of this compound itself. A notable method for pyridine-containing compounds is the use of a Zincke activation strategy. chemrxiv.orgnih.gov This process allows for the direct exchange of the ¹⁴N atom in the pyridine ring with a ¹⁵N atom from a source like ¹⁵NH₄Cl. nih.govacs.org This method has been shown to be effective for a range of substituted pyridines, including complex pharmaceuticals, with high isotopic incorporation (>95%). nih.govacs.org The reactivity of the intermediate in this process can also be used to introduce deuterium (B1214612) at other positions on the pyridine ring, creating higher mass isotopologs which are often required for LC-MS analysis of biological fluids. acs.org

Isotopically Labeled Derivatization Reagents : This approach, sometimes referred to as isotope-coded derivatization, involves using a reagent that exists in both a light (containing naturally abundant isotopes) and heavy (containing stable isotopes) form. The analyte in the sample is derivatized with the light reagent, while a known amount of the analyte standard is derivatized with the heavy reagent. The two are then mixed and analyzed by MS. The ratio of the light to heavy derivative peaks provides accurate quantification.

Table 3: Isotopic Labeling Strategies for Quantitative Analysis

| Labeling Strategy | Description | Example Method/Reagent | Advantage |

| Analyte Labeling | Incorporation of stable isotopes into the analyte molecule to create an ideal internal standard. nih.gov | ¹⁵N-labeling of the pyridine ring via Zincke imine intermediates. nih.govacs.org | Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression. nih.gov |

| Isotope-Coded Derivatization | Use of an isotopically labeled reagent to introduce a mass tag onto the analyte. | Isotope-coded affinity tags (ICAT) for amine-reactive groups. mdpi.com | Allows for relative and absolute quantification and can be applied to any molecule with the target functional group. mdpi.com |

| Deuterium Labeling | Introduction of deuterium atoms into the molecule. | Exchange reactions on C-H bonds or via Zincke imine intermediates. nih.govacs.org | Creates higher mass isotopologs to avoid overlapping ion traces with the parent compound. nih.govacs.org |

These isotopic labeling techniques are integral to modern pharmaceutical and agrochemical development, providing the precision and accuracy required for rigorous quantitative studies. acs.org

Advanced Research Applications and Future Directions

Role in Enzyme Inhibitor and Receptor Modulator Design

The pyridine (B92270) carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, contributing to the development of various enzyme inhibitors and receptor modulators. While direct studies on 5-Amino-6-methylpyridine-2-carboxamide are not extensively documented in publicly available research, the broader class of pyridine carboxamide derivatives has shown significant potential in this arena.

Derivatives of pyridine carboxamide have been investigated as potent inhibitors of various enzymes. For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and showed significant inhibitory action against the urease enzyme mdpi.com. Urease is a crucial enzyme in certain pathogenic bacteria and fungi, and its inhibition is a key strategy in combating infections. The study highlighted that compounds like 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide and pyridine 2-yl-methylene hydrazine carboxamide exhibited potent urease inhibition, demonstrating the importance of the pyridine carboxamide core in binding to the enzyme's active site mdpi.com.

Furthermore, the pyridine carboxamide scaffold has been identified as a promising starting point for developing antitubercular agents. A high-throughput screening of a chemical library against Mycobacterium tuberculosis identified a pyridine carboxamide derivative, MMV687254, as a promising hit asm.org. Mechanistic studies revealed that this class of compounds acts as a prodrug, requiring activation by a mycobacterial amidase, AmiC, to exert its antitubercular effect asm.org. This highlights the potential for designing novel anti-infective agents based on the this compound framework.

In the realm of receptor modulation, derivatives of 2-aminopyridine (B139424) have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS), an important therapeutic target for neurological disorders nih.gov. The 2-aminopyridine moiety is crucial for key interactions within the active site of the enzyme nih.gov. This underscores the potential of aminopyridine derivatives, such as this compound, to be modified for targeted receptor modulation. Additionally, the 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been designed to create selective inhibitors of Janus kinase 1 (JAK1), a key enzyme in inflammatory pathways nih.gov.

Table 1: Examples of Pyridine Carboxamide Scaffolds in Enzyme Inhibition

| Compound Class | Target Enzyme/Receptor | Therapeutic Area |

| Pyridine carbothioamide/carboxamide derivatives | Urease | Anti-bacterial/Anti-fungal |

| Pyridine carboxamide derivatives (e.g., MMV687254) | Mycobacterium tuberculosis (activated by AmiC) | Tuberculosis |

| 2-Aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders |

| 4-Amino-pyrrolopyridine-5-carboxamide derivatives | Janus Kinase 1 (JAK1) | Inflammatory Diseases |

Applications in Agrochemicals Research and Development

The pyridine ring is a common structural feature in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The specific arrangement of substituents in this compound suggests its potential as a synthon for novel agrochemical agents.

Research into pyridine-based herbicides has shown that modifications to the pyridine scaffold can lead to potent and selective weed control. For example, a series of novel 6-indazolyl-2-picolinic acids were designed and synthesized, exhibiting excellent inhibitory activities against the root growth of several weeds mdpi.com. These compounds demonstrated significant post-emergence herbicidal effects against weeds like Amaranthus retroflexus and Chenopodium album mdpi.com. This indicates that the pyridine-2-carboxylic acid moiety, present in a modified form in this compound, is a key component for herbicidal activity.

In the area of plant disease management, pyridine-3-carboxamide (B1143946) analogs have been synthesized and evaluated as effective agents against bacterial wilt in tomatoes, caused by Ralstonia solanacearum nih.gov. These compounds were shown to induce resistance in tomato plants against this pathogen nih.gov. This highlights the potential of the carboxamide functional group on a pyridine ring to confer protective properties in plants.

The development of new insecticides is another area where pyridine derivatives have made a significant impact. The exponential rise in resistance to traditional chemical pesticides has driven the investigation of novel insecticidal substances nih.gov. While direct insecticidal activity of this compound has not been reported, its structural similarity to other bioactive pyridine derivatives suggests that it could serve as a precursor for the synthesis of new insecticidal compounds.

Table 2: Pyridine Derivatives in Agrochemical Applications

| Compound Class | Application | Target Organism/Weed |

| 6-Indazolyl-2-picolinic acids | Herbicide | Amaranthus retroflexus, Chenopodium album |

| Pyridine-3-carboxamide analogs | Bactericide | Ralstonia solanacearum |

| Pyridine derivatives | Insecticide | Various insect pests |

Contributions to Dye Chemistry and Colorant Synthesis

The chromophoric properties of pyridine derivatives make them interesting candidates for the synthesis of dyes and colorants. The combination of an electron-donating amino group and an electron-withdrawing carboxamide group on the pyridine ring of this compound can potentially give rise to compounds with interesting photophysical properties.

Research has been conducted on the synthesis and photophysical properties of novel ruthenium(II) complexes incorporating 5'-amino-2,2'-bipyridine-5-carboxylic acid derivatives nih.gov. These studies investigate the absorption and emission spectra of such complexes, which are relevant for applications in areas like sensing and light-emitting devices nih.gov. The structural similarity of the ligand to this compound suggests that the latter could also be explored as a ligand for forming colored metal complexes.

Furthermore, studies on 2-amino-4,6-diphenylnicotinonitriles have demonstrated their utility as fluorescent sensors mdpi.com. The fluorescence spectra of these compounds were found to be solvent-dependent, indicating their potential for use in monitoring chemical environments mdpi.com. This highlights the potential of aminopyridine derivatives in the development of functional dyes. The synthesis of disperse dyes from various amino-heterocyclic compounds for application on polyester (B1180765) and nylon fabrics is an established area of research, and the amino group on this compound provides a reactive site for such synthetic transformations researchgate.net.

Emerging Research Avenues for this compound and its Synthesized Derivatives

The versatile structure of this compound opens up several emerging avenues for future research and development. The current body of scientific literature on related compounds points towards promising applications in medicine, agriculture, and materials science.

One of the most significant emerging research areas is the continued development of novel antitubercular agents. The discovery that pyridine carboxamides can act as prodrugs activated by a specific mycobacterial enzyme offers a new strategy for tackling drug-resistant strains of Mycobacterium tuberculosis asm.org. Future work could focus on synthesizing derivatives of this compound to optimize their activity, selectivity, and pharmacokinetic properties.

The design of selective kinase inhibitors for the treatment of inflammatory diseases and cancer is another promising direction. The successful development of a JAK1-selective inhibitor from a 4-amino-pyrrolopyridine-5-carboxamide scaffold suggests that similar strategies could be applied to this compound nih.gov. By systematically modifying the substituents on the pyridine ring and the carboxamide group, it may be possible to develop potent and selective inhibitors for other important kinase targets.

In the field of agrochemicals, there is a continuous need for new compounds with novel modes of action to combat resistance. The demonstrated efficacy of pyridine derivatives against both weeds and plant pathogens suggests that a focused research program on derivatives of this compound could lead to the discovery of new herbicides or fungicides mdpi.comnih.gov.

Finally, the exploration of the material properties of this compound and its derivatives is an area ripe for investigation. This includes the synthesis of novel polymers, coordination complexes with interesting optical or electronic properties, and the development of new functional dyes and pigments nih.govmdpi.com. The ability to functionalize the amino and carboxamide groups provides a high degree of synthetic flexibility for creating a wide range of new materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Amino-6-methylpyridine-2-carboxamide and its analogs?

- Methodological Answer : The synthesis of pyridine carboxamide derivatives typically involves coupling reactions between pyridine carboxylic acids and amines. For example, 5-aminopyridine-2-carboxylic acid (a structural analog) can be activated via carbodiimide coupling agents (e.g., EDC or DCC) with methylamine to form the carboxamide . Microwave-assisted synthesis may enhance reaction efficiency for halogenated pyridines, as seen in analogous bromopyridine derivatives . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine/carboxamide functionality.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- IR spectroscopy to identify N-H stretches (~3300 cm⁻¹ for amines, ~1650 cm⁻¹ for amide C=O).

- X-ray crystallography for unambiguous confirmation of regiochemistry, as demonstrated for related pyridine derivatives .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, structurally similar aminopyridines (e.g., 2-aminopyrimidine) require:

- Use of nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Handling in a fume hood to mitigate inhalation risks .

- Storage in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, can model electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, the Colle-Salvetti correlation-energy formula (adapted into DFT frameworks) has been used to analyze correlation energies in heterocyclic systems, guiding predictions of regioselectivity in substitution reactions . Solvent effects can be incorporated via the Polarizable Continuum Model (PCM).

Q. How should researchers address contradictory data in the biological activity or stability of this compound?

- Methodological Answer : Contradictions may arise from:

- Variability in synthetic routes : Impurities (e.g., unreacted starting materials) can skew bioactivity results. Validate purity via HPLC (>98%) and orthogonal analytical methods .

- Experimental conditions : Stability under different pH/temperature conditions should be tested (e.g., accelerated degradation studies at 40°C/75% RH).

- Statistical rigor : Use multivariate analysis (e.g., ANOVA) to differentiate experimental noise from true biological effects .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Methodological Answer :

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic amidation steps.

- Catalyst optimization : Screen palladium or copper catalysts for coupling reactions, as seen in bromopyridine carboxylate syntheses .

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or enzyme modulator?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases). Validate with MD simulations to assess binding stability.

- In vitro assays : Perform enzyme inhibition assays (e.g., β-glucuronidase inhibition protocols as in imidazo[4,5-b]pyridine studies) with IC₅₀ determination .

- SAR studies : Synthesize derivatives with modified methyl/amino groups to map critical functional groups.

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity?

- Methodological Answer :

- Fit dose-response curves using the Hill equation or log-logistic models (e.g., drc package in R).

- Apply Bayesian hierarchical models to account for inter-experiment variability .

- Use principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity.

Q. How can spectroscopic data resolve ambiguities in tautomeric or conformational states?

- Methodological Answer :

- VT-NMR : Variable-temperature NMR (e.g., -40°C to 80°C) can "freeze" tautomeric equilibria, as demonstrated for aminopyrimidines .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish between rotational isomers.

- DFT-NMR chemical shift calculations : Compare experimental shifts with computed values for candidate tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products